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Compound of Interest

Compound Name: A-1165442

Cat. No.: B605032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

A-1165442 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1

(TRPV1), a key receptor implicated in pain and inflammation. This guide provides a

comparative analysis of the cross-reactivity of A-1165442 with other receptors, supported by

available experimental data. The high selectivity of A-1165442 for TRPV1 underscores its

potential as a targeted therapeutic agent with a favorable safety profile.

Executive Summary
A-1165442 demonstrates exceptional selectivity for the human TRPV1 receptor, with an IC50

value of 9 nM.[1] Extensive screening has revealed greater than 100-fold selectivity against

other members of the TRP channel family and other relevant receptors. Furthermore, when

evaluated at a concentration of 10 μM in a broad panel of 74 cell-surface receptors, ion

channels, and enzymes, A-1165442 exhibited minimal cross-reactivity.[1] This high degree of

selectivity minimizes the potential for off-target effects, a critical attribute for any therapeutic

candidate.

Selectivity Profile of A-1165442
The following tables summarize the available quantitative data on the interaction of A-1165442
with its primary target, TRPV1, and a selection of other receptors.
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Primary Target Species Assay Type Potency (IC50)
Selectivity vs.

Off-Targets

TRPV1 Human

Capsaicin-

induced Calcium

Flux (FLIPR)

9 nM >100-fold

Table 1: Potency of A-1165442 against the human TRPV1 receptor.

Off-Target Receptor/Channel

Family

Specific Receptors/Channels

Tested
Selectivity Fold

TRP Channels
TRPA1, TRPM8, TRPV2,

TRPV3
>100

P2X Receptors P2X2/3 >100

Calcium Channels Cav2.2 >100

Sodium Channels Nav Channels >100

Potassium Channels KCNQ2/3 >100

Table 2: Documented selectivity of A-1165442 against various off-target receptors and ion

channels.

Broad Panel Screening
A-1165442 was further evaluated for off-target activities at a concentration of 10 μM in a

comprehensive panel of 74 targets, including receptors, ion channels, and enzymes, by

CEREP. The results of this screening indicated minimal cross-reactivity. While the specific

quantitative data for each of the 74 targets is not publicly available, the overall finding of

minimal interaction at a high concentration (10 μM) strongly supports the high selectivity of A-
1165442.
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The selectivity of A-1165442 was determined using a combination of in vitro functional assays.

The following are detailed methodologies representative of those used in the characterization

of this compound.

Functional Antagonism at TRPV1 (FLIPR Assay)
Objective: To determine the potency of A-1165442 in antagonizing the activation of the

human TRPV1 receptor.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1

receptor.

Methodology:

Cells are seeded in 384-well plates and incubated overnight.

The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

A-1165442 is added to the wells at various concentrations and pre-incubated.

The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).

The TRPV1 agonist, capsaicin, is added to the wells to stimulate calcium influx through the

TRPV1 channel.

The fluorescence intensity is measured in real-time.

The IC50 value is calculated from the concentration-response curve of A-1165442's ability

to inhibit the capsaicin-induced fluorescence signal.

Broad Panel Off-Target Screening (Radioligand Binding
Assays - Representative Protocol)

Objective: To assess the cross-reactivity of A-1165442 against a wide range of receptors and

ion channels.

Methodology (General):

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b605032?utm_src=pdf-body
https://www.benchchem.com/product/b605032?utm_src=pdf-body
https://www.benchchem.com/product/b605032?utm_src=pdf-body
https://www.benchchem.com/product/b605032?utm_src=pdf-body
https://www.benchchem.com/product/b605032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membranes from cells expressing the target receptor are prepared.

A specific radioligand for the target receptor is incubated with the cell membranes in the

presence and absence of A-1165442 (typically at a fixed concentration, e.g., 10 μM).

The reaction is allowed to reach equilibrium.

The bound and free radioligand are separated by rapid filtration.

The amount of radioactivity bound to the filter is quantified using a scintillation counter.

The percentage of inhibition of radioligand binding by A-1165442 is calculated. A

significant inhibition (typically >50%) suggests a potential interaction with the off-target

receptor.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TRPV1 signaling pathway and a typical experimental

workflow for assessing antagonist activity.
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Caption: TRPV1 signaling pathway and the antagonistic action of A-1165442.
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Caption: Experimental workflow for the FLIPR-based TRPV1 antagonist assay.

Conclusion
The available data strongly indicate that A-1165442 is a highly selective TRPV1 antagonist. Its

minimal interaction with a broad range of other receptors, ion channels, and enzymes at a high

concentration suggests a low potential for off-target related side effects. This favorable

selectivity profile, combined with its demonstrated efficacy, makes A-1165442 a compelling

candidate for further development in the treatment of TRPV1-mediated conditions. Future

studies providing detailed quantitative data from broad panel screens would further solidify the

understanding of its exceptional selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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